(4-Chlorobenzyl)(2-methoxyethyl)amine
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Overview
Description
(4-Chlorobenzyl)(2-methoxyethyl)amine is an organic compound that features a benzyl group substituted with a chlorine atom at the para position and an ethanamine chain substituted with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorobenzyl)(2-methoxyethyl)amine typically involves the reaction of 4-chlorobenzyl chloride with 2-methoxyethanamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
4-Chlorobenzyl chloride+2-Methoxyethanamine→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as distillation or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorobenzyl)(2-methoxyethyl)amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the benzyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used to replace the chlorine atom.
Major Products
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
(4-Chlorobenzyl)(2-methoxyethyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorobenzyl)(2-methoxyethyl)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzylamine: Similar structure but lacks the methoxy group.
2-Methoxybenzylamine: Similar structure but lacks the chlorine atom.
4-Chlorobenzyl chloride: Precursor in the synthesis of (4-Chlorobenzyl)(2-methoxyethyl)amine.
Uniqueness
This compound is unique due to the presence of both the chlorine atom and the methoxy group, which can influence its reactivity and interactions with biological targets. This dual substitution pattern can provide distinct properties compared to its analogs, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-methoxyethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-13-7-6-12-8-9-2-4-10(11)5-3-9/h2-5,12H,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKIFYDDSQOBAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397525 |
Source
|
Record name | N-[(4-Chlorophenyl)methyl]-2-methoxyethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827328-39-2 |
Source
|
Record name | 4-Chloro-N-(2-methoxyethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=827328-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(4-Chlorophenyl)methyl]-2-methoxyethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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